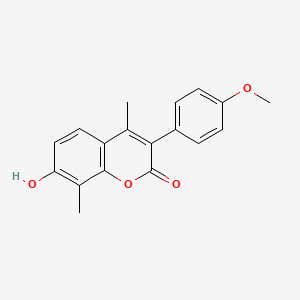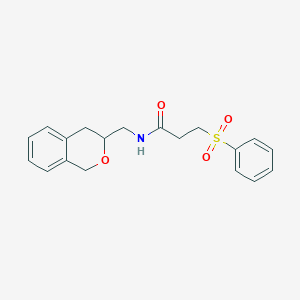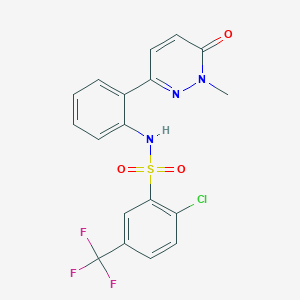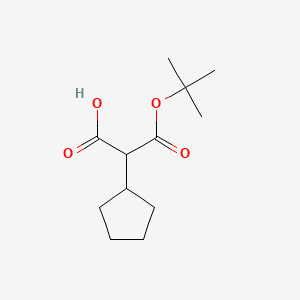
3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid” is a complex organic compound. It contains a carboxylic acid group (-COOH), a tert-butoxy group (t-BuO-), and a cyclopentyl group (C5H9). The tert-butoxy group is a bulky group known for its steric hindrance . The cyclopentyl group is a cyclic hydrocarbon ring, and the carboxylic acid group is a common functional group that can participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclopentyl-containing compound with a compound containing the 3-(tert-butoxy)-3-oxopropanoyl group. The exact synthesis pathway would depend on the available starting materials and the desired reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bulky tert-butoxy group, the cyclopentyl ring, and the carboxylic acid group. The tert-butoxy group could potentially influence the compound’s reactivity due to its steric hindrance .Chemical Reactions Analysis
This compound could participate in various chemical reactions. The carboxylic acid group could undergo reactions such as esterification, amidation, and reduction . The tert-butoxy group could potentially be involved in elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could result in the compound having acidic properties. The tert-butoxy group could influence the compound’s solubility due to its bulkiness .Wissenschaftliche Forschungsanwendungen
Etherification Reactions
The tert-butoxy group in the compound could potentially be involved in etherification reactions. For instance, etherification of glycerol with tert-butyl alcohol has been investigated using different solid acid catalysts .
Polymerization
The compound could potentially be used in polymerization reactions. For example, an N-substituted glycine derived NCA bearing a cloaked carboxylic acid functionality, namely N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (t BuO 2 Pr-NCA), has been used to produce poly(N-(3-tert-butoxy-3-oxopropyl) glycine) polymers .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex organic compounds, or in applications where the specific properties of the functional groups present in the molecule are desirable .
Eigenschaften
IUPAC Name |
2-cyclopentyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-12(2,3)16-11(15)9(10(13)14)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCKQINCVTVOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


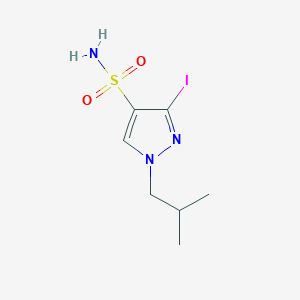
![4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2542225.png)
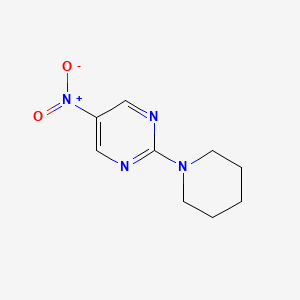

![N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine](/img/structure/B2542229.png)
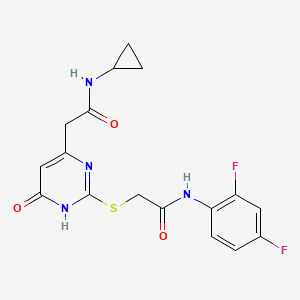
![5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine](/img/structure/B2542232.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2542234.png)
![5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2542235.png)
